![molecular formula C26H24N2 B14090754 (1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound widely used in various fields of chemistry, particularly in asymmetric synthesis. This compound is known for its ability to act as a chiral ligand, facilitating the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine typically involves the reaction of biphenyl derivatives with ethylenediamine under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process may involve crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding biphenyl ketones or carboxylic acids.
Reduction: Biphenyl ethylamines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is extensively used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs, ensuring the production of the active enantiomer.
Industry: Applied in the synthesis of fine chemicals and agrochemicals, where enantiomeric purity is essential.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination often involves the nitrogen atoms of the diamine, which interact with the metal center, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-diaminocyclohexane: Used in similar catalytic processes but differs in its cyclic structure.
Uniqueness
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its biphenyl structure, which provides additional steric and electronic properties that can enhance its effectiveness as a chiral ligand. This structural feature allows for greater flexibility and specificity in catalytic reactions compared to other chiral diamines.
Properties
Molecular Formula |
C26H24N2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m1/s1 |
InChI Key |
VMNHXWSLXFXDSN-CLJLJLNGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H]([C@@H](C3=CC=CC=C3C4=CC=CC=C4)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
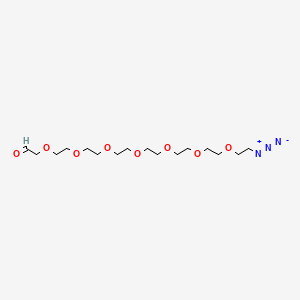
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
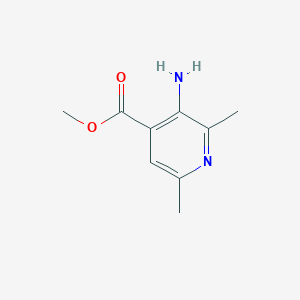
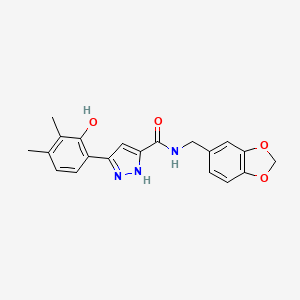
![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
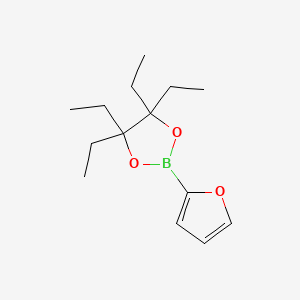
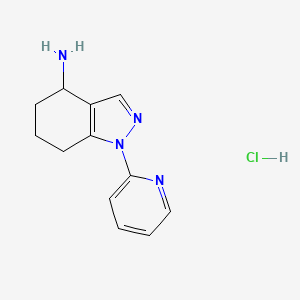
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
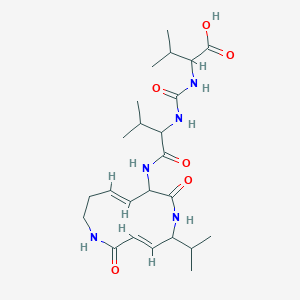
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)

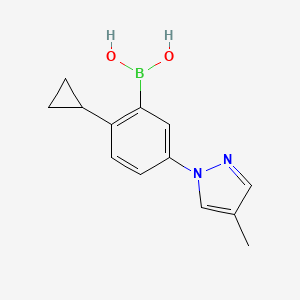
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
